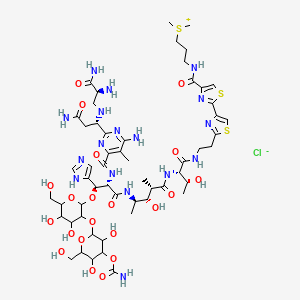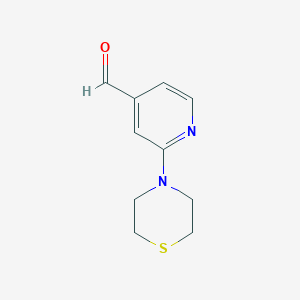
2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is an organosulfur compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol It is characterized by the presence of a thiomorpholine ring attached to a pyridine ring, with an aldehyde functional group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde typically involves the reaction of thiomorpholine with 4-pyridinecarboxaldehyde under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate thiomorpholine, followed by nucleophilic addition to the aldehyde group of 4-pyridinecarboxaldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid.
Reduction: 2-(Thiomorpholin-4-yl)pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用機序
The mechanism of action of 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiomorpholine ring may also interact with metal ions, forming coordination complexes that can modulate biological pathways.
類似化合物との比較
Similar Compounds
- 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid
- 2-(Thiomorpholin-4-yl)pyridine-4-methanol
- 2-(Thiomorpholin-4-yl)pyridine-4-thiol
Uniqueness
2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde is unique due to the presence of both a thiomorpholine ring and an aldehyde functional group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form stable coordination complexes makes it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2-thiomorpholin-4-ylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESFZSHCANCGBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640222 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-24-2 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
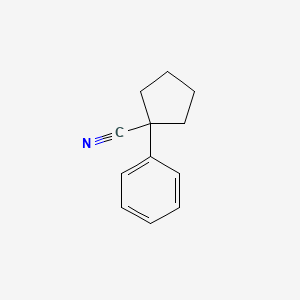
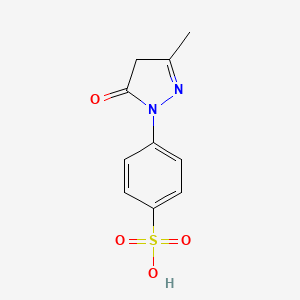
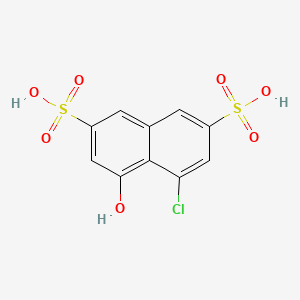

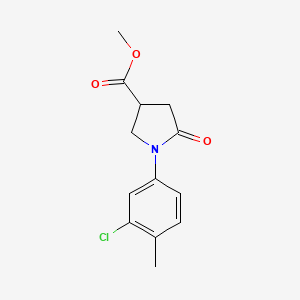
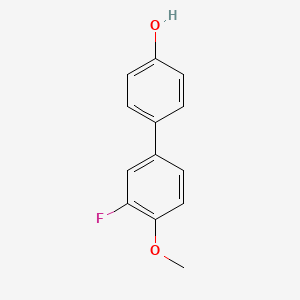
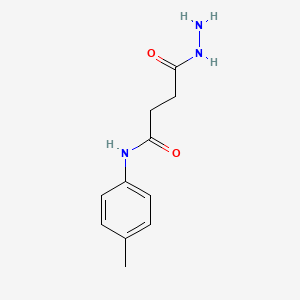
![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)
![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)
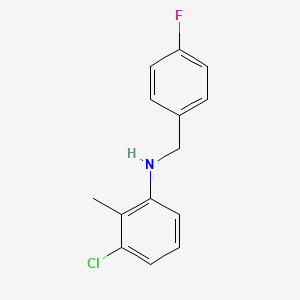
![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)
![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)
